molecular formula C16H14N2O3 B2660144 3-amino-7-methoxy-N-phenylbenzofuran-2-carboxamide CAS No. 1788517-22-5

3-amino-7-methoxy-N-phenylbenzofuran-2-carboxamide

Cat. No. B2660144
CAS RN: 1788517-22-5
M. Wt: 282.299
InChI Key: XHHCBOSUGYRLFS-UHFFFAOYSA-N
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Description

“3-amino-7-methoxy-N-phenylbenzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran derivatives have been synthesized by various researchers . For example, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers and evaluated for their in vitro antibacterial activities .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various tools such as ChemSpider and MolView . These tools allow the computation of various physical and chemical parameters for a given protein stored in Swiss-Prot or TrEMBL or for a user entered protein sequence .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various methods . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various tools such as ProtParam .

Scientific Research Applications

Synthesis and Biological Activity

Research on benzofuran derivatives highlights their significance in the synthesis of novel compounds with potential biological activities. For instance, studies on benzofuran-7-carboxamides have identified them as novel scaffolds for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, suggesting applications in cancer therapy and drug development (Lee et al., 2012). Another study reported the synthesis of novel 2,3-dihydrobenzofuran derivatives as PARP-1 inhibitors, demonstrating the utility of benzofuran cores in medicinal chemistry (Patel et al., 2014).

Antimicrobial and Anti-inflammatory Agents

Compounds derived from benzofuran and related heterocycles have been explored for their antimicrobial and anti-inflammatory properties. A study synthesized novel benzodifuranyl derivatives, finding significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, which could inform the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Material Science Applications

Research on polyamides incorporating phenylpyridine units, related to the structural motif of benzofuran derivatives, suggests applications in material science, particularly in the development of films with specific thermal and mechanical properties (Gofman et al., 2010).

Mechanism of Action

The mechanism of action of “3-amino-7-methoxy-N-phenylbenzofuran-2-carboxamide” can be inferred from the mechanisms of action of similar benzofuran derivatives . For example, monoamine oxidase inhibitors have anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with “3-amino-7-methoxy-N-phenylbenzofuran-2-carboxamide” can be inferred from the safety data sheets of similar compounds .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have potential applications in many fields such as drug invention and development . Therefore, future research in this area is promising.

properties

IUPAC Name

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-12-9-5-8-11-13(17)15(21-14(11)12)16(19)18-10-6-3-2-4-7-10/h2-9H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHCBOSUGYRLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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